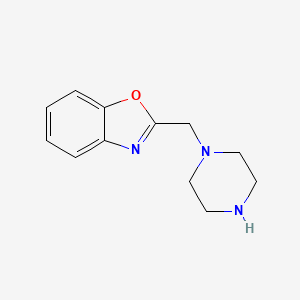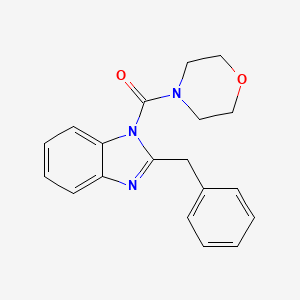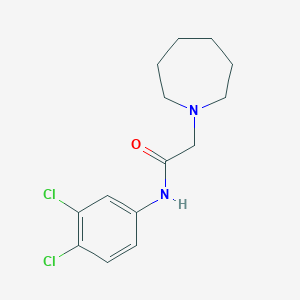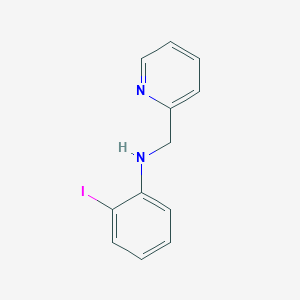![molecular formula C29H25N7O2 B12127254 2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide: (phew, that’s a mouthful!) belongs to the pyrrolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
准备方法
Synthetic Routes: The synthesis of this compound typically involves the following steps:
Construction of the Pyrrolo[2,3-b]quinoxaline Core: This core structure is often assembled from halogen-containing quinoxaline derivatives using palladium-catalyzed reactions.
Functionalization: The amino and carboxylic acid functionalities are introduced through appropriate synthetic routes.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
化学反应分析
Reactivity:
Oxidation and Reduction: These compounds can undergo redox reactions, making them versatile in synthetic chemistry.
Substitution Reactions: Substituents on the aromatic rings can be modified through substitution reactions.
Palladium Catalysts: Used for C-C bond formation.
Hydrazine: Employed in the synthesis of pyrrolo[2,3-b]quinoxalines.
Aryl and Vinyl Halides: React with quinoxaline derivatives to introduce functional groups.
Major Products: The major products depend on the specific synthetic pathway and substituents. Variations in substituents lead to diverse derivatives with distinct properties.
科学研究应用
Chemistry:
Building Blocks: These compounds serve as building blocks for drug discovery and materials science.
Biological Probes: Used to study cellular processes.
Anticancer Agents: Some pyrrolo[2,3-b]quinoxalines exhibit promising anticancer activity.
Antibiotics: Certain derivatives possess antibacterial properties.
Pharmaceuticals: Potential drug candidates.
Materials Science: Used in the design of functional materials.
作用机制
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While I don’t have a direct list of similar compounds, it’s worth noting that pyrrolo[2,3-b]quinoxalines share structural similarities with other heterocyclic compounds. Their uniqueness lies in their specific substitution patterns and functional groups.
属性
分子式 |
C29H25N7O2 |
|---|---|
分子量 |
503.6 g/mol |
IUPAC 名称 |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H25N7O2/c1-17-10-9-13-20(16-17)35-26(30)23(25-27(35)32-22-15-8-7-14-21(22)31-25)28(37)33-24-18(2)34(3)36(29(24)38)19-11-5-4-6-12-19/h4-16H,30H2,1-3H3,(H,33,37) |
InChI 键 |
OKAYTTQWQZDENI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)

![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)

![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)

